molecular formula C26H25N3O4 B2463081 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034425-94-8

6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2463081
CAS No.: 2034425-94-8
M. Wt: 443.503
InChI Key: BTDOCHIDESCEKM-UHFFFAOYSA-N
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Description

6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the synthesis and characterization of related compounds has contributed significantly to the understanding of their chemical properties and potential applications. For instance, studies on the synthesis of benzochromanones and benzo[h]chromene derivatives reveal methodologies that could be applied to synthesize and modify the compound of interest for specific applications. The exploration of base-mediated synthesis techniques for α-aminated aroyl/acetylnaphthalenes through [4+2] annulations provides a foundation for synthesizing complex naphthyridine derivatives, which could be relevant for the compound (Singh et al., 2014; Singh et al., 2015).

Antitumor Mechanisms and Applications

Research has shown that certain benzochromene derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential antitumor applications. The mechanisms of cytotoxic activities have been analyzed, demonstrating that these compounds can induce cell cycle arrest, mitochondrial dysfunction, and apoptosis in cancer cells. Such studies highlight the therapeutic potential of naphthyridine derivatives in developing novel anticancer therapies (Elgaafary et al., 2021).

Molecular Structure Analysis

Detailed structural analysis of related compounds, such as the determination of crystal structures for substituted benzo[cyclohepta]pyridine derivatives, provides insights into the molecular configuration, bonding, and potential reactivity of the compound . Understanding the molecular structure is crucial for predicting its interaction with biological targets and its behavior in various chemical reactions (Moustafa & Girgis, 2007).

Liquid Crystalline Properties

Research on the synthesis and characterization of compounds with liquid crystalline properties, involving naphthalene ring systems, opens up possibilities for the compound to be used in the development of novel liquid crystal materials. Such materials have applications in displays, sensors, and other advanced technologies (Thaker et al., 2012).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. An SDS for this specific compound was not found in the search results .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, biological activity, and safety profile. Without specific information in these areas, it’s difficult to predict future directions for this compound .

Properties

IUPAC Name

6-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-32-23-9-7-18(13-24(23)33-17-19-5-3-2-4-6-19)8-10-25(30)29-12-11-22-21(16-29)14-20(15-27)26(31)28-22/h2-7,9,13-14H,8,10-12,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDOCHIDESCEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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